molecular formula C8H12N2O B13113507 5-isopropyl-1-methylpyrazin-2(1H)-one

5-isopropyl-1-methylpyrazin-2(1H)-one

Cat. No.: B13113507
M. Wt: 152.19 g/mol
InChI Key: OIUOIYGNIOGQIV-UHFFFAOYSA-N
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Description

5-isopropyl-1-methylpyrazin-2(1H)-one is a heterocyclic organic compound characterized by a pyrazine ring substituted with an isopropyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-isopropyl-1-methylpyrazin-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-diaminopyrazine with isopropyl ketone in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography and distillation.

Chemical Reactions Analysis

Types of Reactions

5-isopropyl-1-methylpyrazin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydropyrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are introduced at specific positions on the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in the presence of a base.

Major Products Formed

    Oxidation: Pyrazine N-oxides.

    Reduction: Dihydropyrazine derivatives.

    Substitution: Various substituted pyrazine derivatives depending on the reagents used.

Scientific Research Applications

5-isopropyl-1-methylpyrazin-2(1H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-isopropyl-1-methylpyrazin-2(1H)-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    5-isopropyl-1-methylpyrazine: Lacks the oxygen atom at the 2-position.

    1-methylpyrazin-2(1H)-one: Lacks the isopropyl group.

    5-isopropylpyrazin-2(1H)-one: Lacks the methyl group.

Uniqueness

5-isopropyl-1-methylpyrazin-2(1H)-one is unique due to the specific combination of its substituents, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

1-methyl-5-propan-2-ylpyrazin-2-one

InChI

InChI=1S/C8H12N2O/c1-6(2)7-5-10(3)8(11)4-9-7/h4-6H,1-3H3

InChI Key

OIUOIYGNIOGQIV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CN(C(=O)C=N1)C

Origin of Product

United States

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